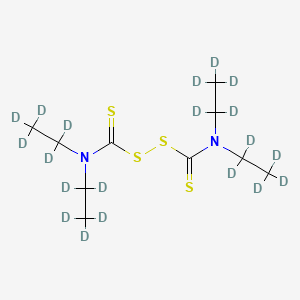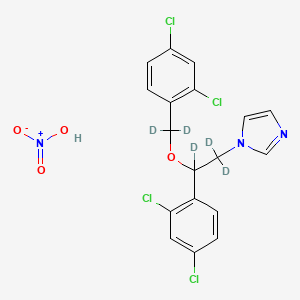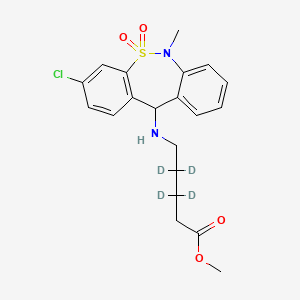
Tianeptine Metabolite MC5-d4 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tianeptine Metabolite MC5-d4 Methyl Ester (MC5-d4) is a synthetic derivative of tianeptine, a tricyclic antidepressant (TCA) with a unique mechanism of action. MC5-d4 is a metabolite of tianeptine, and has been studied for its potential use in a variety of research applications, including drug development, pharmacological studies, and biochemical and physiological research.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- A study aimed at investigating the pharmacokinetics of Tianeptine and its active metabolite MC5 in rats, following different routes of administration, developed and validated an LC-MS/MS method for quantitation in rat plasma and liver perfusate. It was found that Tianeptine and MC5 are eliminated with bile as glucuronide and glutamine conjugates, and the bioavailability of Tianeptine after intraperitoneal administration was 69% (Szafarz et al., 2017).
Neurochemical Effects
- Research on the antidepressant Tianeptine has highlighted its unique action on serotonin uptake, differing from classical tricyclic antidepressants. Unlike these antidepressants that decrease serotonin uptake, Tianeptine, and by extension, its metabolites like MC5, enhance serotonin uptake in the brain, suggesting a distinct neurochemical pathway for its antidepressant effects (Labrid et al., 1992).
Behavioral Effects
- A study examining the behavioral effects of Tianeptine, which likely extend to its metabolites, found that its antidepressant-like behavioral effects in mice require the mu-opioid receptor. This suggests that the primary metabolite of Tianeptine, MC5, may also interact with this receptor to mimic the behavioral effects of Tianeptine in a MOR-dependent fashion, indicating a potential novel target for antidepressant drug development (Samuels et al., 2017).
Neuroprotective Properties
- Another study focused on the neuroprotective properties of Tianeptine under conditions of stress and its interactions with cytokines. Given the pharmacological activity of its metabolites, this research may imply that MC5-d4 Methyl Ester could also possess neuroprotective effects, particularly in the context of stress-induced neuroplastic changes (Plaisant et al., 2003).
Glutamatergic Modulation
- The involvement of glutamate in the mechanism of action of Tianeptine, and potentially its metabolites, aligns with the broader literature on depression's neuroplasticity alterations. Studies suggest that Tianeptine, through its effects on the glutamatergic system, which may involve its metabolites like MC5, offers insights into new avenues for antidepressant efficacy beyond the traditional monoaminergic hypothesis (McEwen et al., 2009).
Propiedades
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676160 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine Metabolite MC5-d4 Methyl Ester | |
CAS RN |
1216799-00-6 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

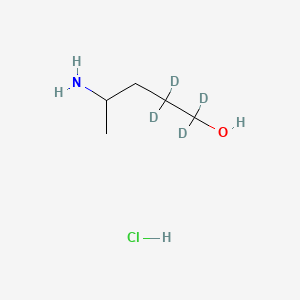
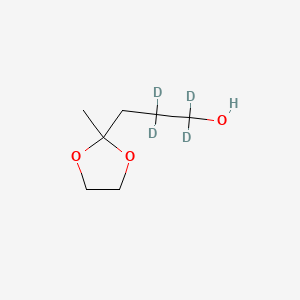
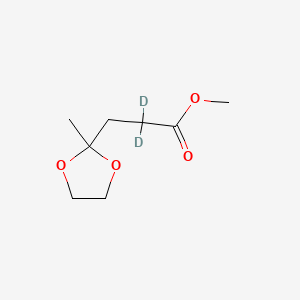
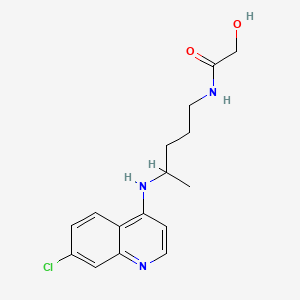
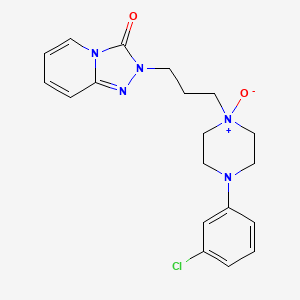
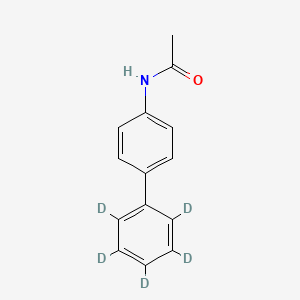
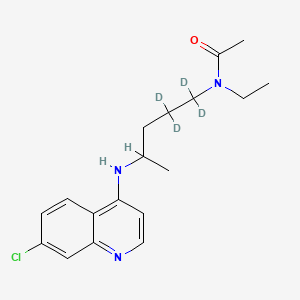
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
